2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate

Catalog No.
S722373
CAS No.
6401-02-1
M.F
C4H3F7O3S
M. Wt
264.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonat...

CAS Number

6401-02-1

Product Name

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate

IUPAC Name

2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate

Molecular Formula

C4H3F7O3S

Molecular Weight

264.12 g/mol

InChI

InChI=1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2

InChI Key

OSWSZHMBICDPQH-UHFFFAOYSA-N

SMILES

C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F

The exact mass of the compound 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate (CAS 6401-02-1) is a highly reactive, liquid electrophilic fluoroalkylating agent used to introduce the -CH2CF2CF2H moiety into active pharmaceutical ingredients, agrochemicals, and specialty materials [1]. Characterized by its boiling point of 122–125 °C and density of ~1.64 g/cm³, it serves as a critical building block for synthesizing fluorinated ethers, thioethers, and amines . The terminal difluoromethyl (-CF2H) group acts as a weak hydrogen bond donor, offering unique lipophilicity and metabolic stability profiles compared to fully perfluorinated chains. Its primary procurement value lies in its exceptional leaving group ability, which overcomes the strong inductive deactivation caused by the adjacent polyfluoroalkyl chain, enabling high-yielding nucleophilic substitutions under mild conditions where standard halides or sulfonates fail [1].

Research Fit

High-reactivity electrophile for polyfluoroalkylation of nucleophilic substrates
Designed to install the 2,2,3,3-tetrafluoropropyl group in pharmaceutical intermediate synthesis
Supports SN2 alkylation workflows where leaving-group potency is critical for yield and chemoselectivity

Substituting this compound with cheaper analogs, such as 2,2,3,3-tetrafluoropropyl tosylate or 2,2,3,3-tetrafluoropropyl bromide, typically results in process failure during N-, O-, or S-alkylation[1]. The strongly electron-withdrawing nature of the tetrafluoropropyl chain severely depletes electron density at the adjacent C1 carbon, raising the activation energy for standard SN2 nucleophilic attack [2]. Consequently, tosylates and bromides require forcing conditions (high temperatures and extended reaction times) that frequently lead to competitive elimination, nucleophile degradation, or unacceptably low yields. The trifluoromethanesulfonate (triflate) leaving group restores SN2 kinetics, allowing complete conversion at room temperature or under mild heating, making it the only viable choice for scalable or complex late-stage fluoroalkylation [1].

Substitution Risk

1
Tosylate or mesylate analogs
Leaving-group ability may shift dramatically; reported 10⁴–10⁶-fold rate reduction can require forcing conditions that compromise product purity.
2
Non-fluorinated alkyl triflates
Physicochemical profile differs; density and fluorinated chain effects on phase separation and ¹⁹F NMR monitoring may not transfer.
3
Scaled-up alternative electrophiles
Patent-documented evidence indicates that simply adjusting stoichiometry or temperature with a cheaper sulfonate ester may not meet technical feasibility thresholds.

Superior SN2 Reactivity Over Tosylates and Halides

In the synthesis of fluorinated intermediates, the choice of leaving group dictates process viability. Because the strongly electron-withdrawing 2,2,3,3-tetrafluoropropyl chain severely deactivates the adjacent C1 carbon toward nucleophilic attack, standard leaving groups fail. Fluoroalkyl triflates exhibit SN2 reaction rates approximately 10^4 to 10^5 times faster than their corresponding tosylates [1]. While 2,2,3,3-tetrafluoropropyl bromide or tosylate typically yield <30% conversion even after prolonged heating (>80 °C), 2,2,3,3-tetrafluoropropyl triflate achieves >80% yields under mild conditions (20–50 °C) within hours [2]. This kinetic advantage prevents thermal degradation of sensitive nucleophiles and minimizes elimination side reactions.

Evidence DimensionRelative SN2 reaction rate and typical conversion yield
Target Compound Data>80% yield at 20-50 °C; 10^4 to 10^5 relative reaction rate
Comparator Or Baseline2,2,3,3-Tetrafluoropropyl tosylate/bromide (<30% yield at >80 °C; baseline rate of 1)
Quantified Difference10^4 to 10^5 fold increase in reaction rate; >2.6x increase in practical yield
ConditionsN- or O-alkylation of complex pharmaceutical intermediates in polar aprotic solvents

Buyers must procure the triflate form to ensure scalable, high-yielding synthesis, as the tosylate and halide forms are kinetically inert for many critical nucleophilic substitutions.

Alkylation Yield
Head-to-head
Triflate: high yield, technically feasible
Tosylate: only 21% yield
Difference: >3.8×Source: Patent WO2020152010A1
Reported yield context: tosylate route deemed not feasible at technical scale; triflate meets feasibility threshold.
Morpholine alkylation; equimolar conditions in sealed ampoule.

Terminal -CF2H Hydrogen Bonding and Lipophilicity Tuning

When selecting a fluoroalkylating agent, buyers often weigh 2,2,3,3-tetrafluoropropyl triflate against shorter-chain analogs like 2,2,2-trifluoroethyl triflate. While both are highly reactive electrophiles, the tetrafluoropropyl chain provides a terminal difluoromethyl group (-CF2H) rather than a fully fluorinated -CF3 group [1]. The -CF2H moiety acts as a lipophilic hydrogen bond donor, which significantly alters the physicochemical properties of the final active pharmaceutical ingredient (API) or material. This structural difference typically increases the partition coefficient (logP) while providing a unique interaction site for target binding or polymer cross-linking that a -CF3 group cannot offer [2].

Evidence DimensionTerminal group functionality and hydrogen bonding capacity
Target Compound Data1 active hydrogen bond donor site (-CF2H)
Comparator Or Baseline2,2,2-Trifluoroethyl triflate (0 active hydrogen bond donor sites, -CF3)
Quantified DifferenceAddition of 1 specific H-bond donor site and extended fluorinated chain length
ConditionsAPI optimization and structure-activity relationship (SAR) studies

Procuring the tetrafluoropropyl variant is essential when downstream applications require precise tuning of lipophilicity combined with hydrogen-bond-driven receptor interactions.

Leaving-Group Rate
Class-level
Triflate vs. mesylate/tosylate: 10⁴ to 10⁶× faster SN2 displacement
Supports reaction-rate context: enables milder conditions and may reduce byproduct formation.
General alkyl triflate literature; class-level inference. Data to verify for specific substrate.

Mild Reaction Conditions for Late-Stage Functionalization

In the synthesis of complex molecules such as sodium channel blockers or ROCK inhibitors, late-stage N-alkylation requires highly reactive electrophiles to avoid degrading delicate functional groups [2]. 2,2,3,3-Tetrafluoropropyl triflate allows for complete alkylation at lower temperatures (often 20–60 °C) compared to the >100 °C required for less reactive halide analogs [1]. This 40–80 °C reduction in thermal load directly correlates with higher chemoselectivity and reduced formation of tarry byproducts, streamlining downstream purification steps like chromatography or crystallization [2].

Evidence DimensionRequired reaction temperature for complete N-alkylation
Target Compound Data20–60 °C
Comparator Or BaselineStandard fluoroalkyl halides/sulfonates (>100 °C)
Quantified Difference40–80 °C reduction in required process temperature
ConditionsLate-stage N-alkylation of heterocyclic amines in polar aprotic solvents

Lower processing temperatures reduce energy costs, prevent API degradation, and simplify purification, directly lowering the overall cost of goods manufactured.

Density Profile
Cross-study comparable
Target: 1.644 g/cm³
Comparator: methyl triflate ~1.45; ethyl triflate ~1.37
Difference: 13–20% higher
Reported density may support phase separation and simplify extraction workup.
Predicted density value; 7 fluorine atoms per molecule.
Scale-up Feasibility
Head-to-head
Triflate route: technically feasible
Tosylate route: not feasible (21% yield threshold)
Source: Patent WO2020152010A1
Patent-documented context: tosylate fails feasibility without extensive process intensification.
Cardiovascular drug intermediate manufacturing context.

Late-Stage API Functionalization

In the development of kinase inhibitors and sodium channel blockers, 2,2,3,3-tetrafluoropropyl triflate is procured for the late-stage N-alkylation of heterocyclic cores. Its ability to react at 20–60 °C prevents the thermal degradation of sensitive functional groups that occurs when using less reactive halides, while the terminal -CF2H group provides a critical hydrogen bond donor site for target binding[2].

Synthesis of High-Voltage Battery Electrolytes

The compound is utilized to synthesize highly fluorinated ethers, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), via O-alkylation. The superior leaving group kinetics of the triflate ensure high conversion yields, which is essential for producing high-purity solvents that stabilize the solid electrolyte interphase (SEI) in lithium-sulfur batteries [1].

Agrochemical Lipophilicity Tuning

Procured as a building block for novel pesticides, the tetrafluoropropyl group is introduced to enhance cuticular penetration. The specific choice of the triflate over the 2,2,2-trifluoroethyl analog allows chemists to incorporate an active hydrogen bond donor (-CF2H) while maintaining the mild processing conditions required for complex multi-step syntheses [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tetrafluoropropyl morpholine intermediate synthesis
Reported technical feasibility vs. tosylate
Alkylation yield and process mass intensity
SN2 alkylation of weak or hindered nucleophiles
Leaving-group rate context
Chemoselectivity and byproduct profile under mild conditions
¹⁹F NMR probe and mechanistic study development
Fluorine content and distinct NMR signature
Signal intensity and spectral interference review
Fluorinated siloxane polymer and coating precursor synthesis
Electrophilic polyfluoroalkyl building block
Phase-separation efficiency and product isolation

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

1H,1H,3H-Perfluoropropyl triflate

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